

Application Notes: Utilizing Ac-AAVALLPAVLLALLAP-LEVD-CHO in Caspase-4 Activity Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-AAVALLPAVLLALLAP-LEVD-CHO

Cat. No.: B12380081

[Get Quote](#)

Introduction

Caspase-4 is a critical inflammatory caspase that plays a central role in the innate immune system. As a key component of the non-canonical inflammasome pathway, it functions as a direct intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1] Activation of caspase-4 triggers a pro-inflammatory form of programmed cell death known as pyroptosis through the cleavage of its substrate, Gasdermin D (GSDMD).[1][2][3] Given its pivotal role in infection and inflammation, monitoring the enzymatic activity of caspase-4 is crucial for researchers in immunology, infectious disease, and drug development.

Caspase activity is typically measured using assays that detect the cleavage of a specific peptide sequence conjugated to a reporter molecule, either a fluorophore or a chromophore. For caspase-4, the recognition sequence is commonly LEVD (Leu-Glu-Val-Asp).[4][5]

Assay Principle and the Role of Ac-AAVALLPAVLLALLAP-LEVD-CHO

The compound **Ac-AAVALLPAVLLALLAP-LEVD-CHO** is a specialized peptide designed for studying caspase-4. It is important to understand its specific molecular features:

- Ac: An acetyl group at the N-terminus, protecting the peptide from degradation.

- AAVALLPAVLLALLAP: A long, hydrophobic peptide sequence that significantly enhances cell permeability, allowing the compound to reach intracellular targets.
- LEVD: The tetrapeptide sequence specifically recognized and bound by the active site of caspase-4.^[6]
- CHO: A C-terminal aldehyde group. This functional group forms a reversible covalent bond with the active site cysteine of the caspase, making the compound a potent, reversible inhibitor, not a substrate for continuous turnover.^{[7][8]}

Because **Ac-AAVALLPAVLLALLAP-LEVD-CHO** lacks a reporter group (like a fluorophore or chromophore), it cannot be used to directly measure caspase-4 activity in a conventional cleavage assay. Instead, its primary applications in the context of an activity assay are as a highly specific control or as the subject of a competitive inhibition study.

There are two main applications for this compound in a research setting:

- Specific Inhibition Control: In a standard caspase-4 activity assay using a fluorogenic substrate like Ac-LEVD-AFC, this peptide can be used as a specific inhibitor to confirm that the measured fluorescence is indeed a result of caspase-4 activity. A significant reduction in signal in the presence of **Ac-AAVALLPAVLLALLAP-LEVD-CHO** validates the specificity of the assay.
- Competitive Inhibition Assay: This format is used to determine the inhibitory potency (IC₅₀ value) of the compound. The assay measures the activity of a constant amount of caspase-4 on a fluorogenic substrate (Ac-LEVD-AFC) in the presence of varying concentrations of the inhibitor. The resulting data allows for the quantification of the inhibitor's efficacy.

Experimental Protocols

The following protocols detail a standard fluorometric assay for caspase-4 activity, which can be adapted for competitive inhibition studies.

Protocol 1: Fluorometric Caspase-4 Activity Assay

This protocol measures caspase-4 activity in cell lysates using the fluorogenic substrate Ac-LEVD-AFC. Upon cleavage by active caspase-4, the free 7-amino-4-trifluoromethylcoumarin

(AFC) group is released, which can be measured fluorometrically.[\[4\]](#)[\[9\]](#)[\[10\]](#)

A. Materials and Reagents

- Cells or tissues of interest
- Inducing agent (e.g., Lipopolysaccharide (LPS) for non-canonical inflammasome activation)
- Chilled Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
- Protease Inhibitor Cocktail (optional, cysteine protease inhibitors should be excluded)
- 2x Reaction Buffer (100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - add DTT fresh)
- Caspase-4 Substrate: Ac-LEVD-AFC (1 mM stock in DMSO)[\[4\]](#)[\[9\]](#)
- Caspase-4 Inhibitor (for control): **Ac-AAVALLPAVLLALLAP-LEVD-CHO** or Ac-LEVD-CHO (1 mM stock in DMSO)
- BCA Protein Assay Kit
- Opaque 96-well microplate
- Microplate fluorometer (capable of Ex/Em = 400/505 nm)[\[4\]](#)[\[9\]](#)[\[10\]](#)

B. Preparation of Cell Lysates

- Seed cells in appropriate culture plates. Grow to the desired confluency.
- Induce caspase-4 activation using your specific experimental conditions (e.g., treat cells with LPS). Include a non-induced control group.
- Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
- Wash the cell pellet once with chilled PBS.

- Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 100 μ L per 1-5 million cells).
- Incubate on ice for 15-20 minutes with occasional vortexing.
- Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a BCA assay.
- Normalize all lysate concentrations to the lowest concentration using Cell Lysis Buffer. Lysates can be used immediately or stored at -80°C.

C. Assay Procedure

- Thaw all reagents on ice. Prepare the 2x Reaction Buffer and add DTT immediately before use.
- Set up the assay in an opaque 96-well plate as described in the table below. Add components in the listed order.

Well Type	Cell Lysate (1-5 mg/mL)	Cell Lysis Buffer	2x Reaction Buffer	Ac-LEVD-AFC (Final: 50 μ M)
Sample	50 μ L	-	50 μ L	5 μ L
Negative Control	50 μ L (from uninduced cells)	-	50 μ L	5 μ L
Inhibitor Control	50 μ L (from induced cells)	-	50 μ L + Inhibitor	5 μ L
Blank (No Substrate)	50 μ L	-	50 μ L	-
Blank (No Lysate)	-	50 μ L	50 μ L	5 μ L

For the Inhibitor Control, pre-incubate the lysate with the inhibitor (e.g., 10 μ M final concentration) for 10-15 minutes at 37°C before adding the substrate.

- Tap the plate gently to mix.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][9] The measurement can be taken at multiple time points (kinetic mode) or as a single endpoint reading.

D. Data Analysis

- Subtract the fluorescence value of the appropriate blank from all readings.
- Caspase-4 activity is proportional to the fluorescence intensity.
- The fold-increase in activity can be calculated by comparing the fluorescence of the induced sample to the negative control.

Protocol 2: Competitive Inhibition Assay for IC50 Determination

This protocol uses the framework of Protocol 1 to determine the potency of **Ac-AAVALLPAVLLALLAP-LEVD-CHO**.

- Follow the steps in Protocol 1 for preparing lysates and reagents.
- Prepare a serial dilution of the inhibitor (**Ac-AAVALLPAVLLALLAP-LEVD-CHO**) in 1x Reaction Buffer. Concentrations should span a wide range (e.g., from 1 pM to 100 μ M).
- In the 96-well plate, add 50 μ L of induced cell lysate to each well (except blanks).
- Add the serially diluted inhibitor to the wells. Include a "no inhibitor" control.
- Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding 5 µL of Ac-LEVD-AFC substrate (50 µM final concentration) to all wells.
- Incubate and read the fluorescence as described in Protocol 1.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = $[1 - (\text{Fluorescence_Inhibitor} / \text{Fluorescence_NoInhibitor})] \times 100$
- Plot the % Inhibition versus the log of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

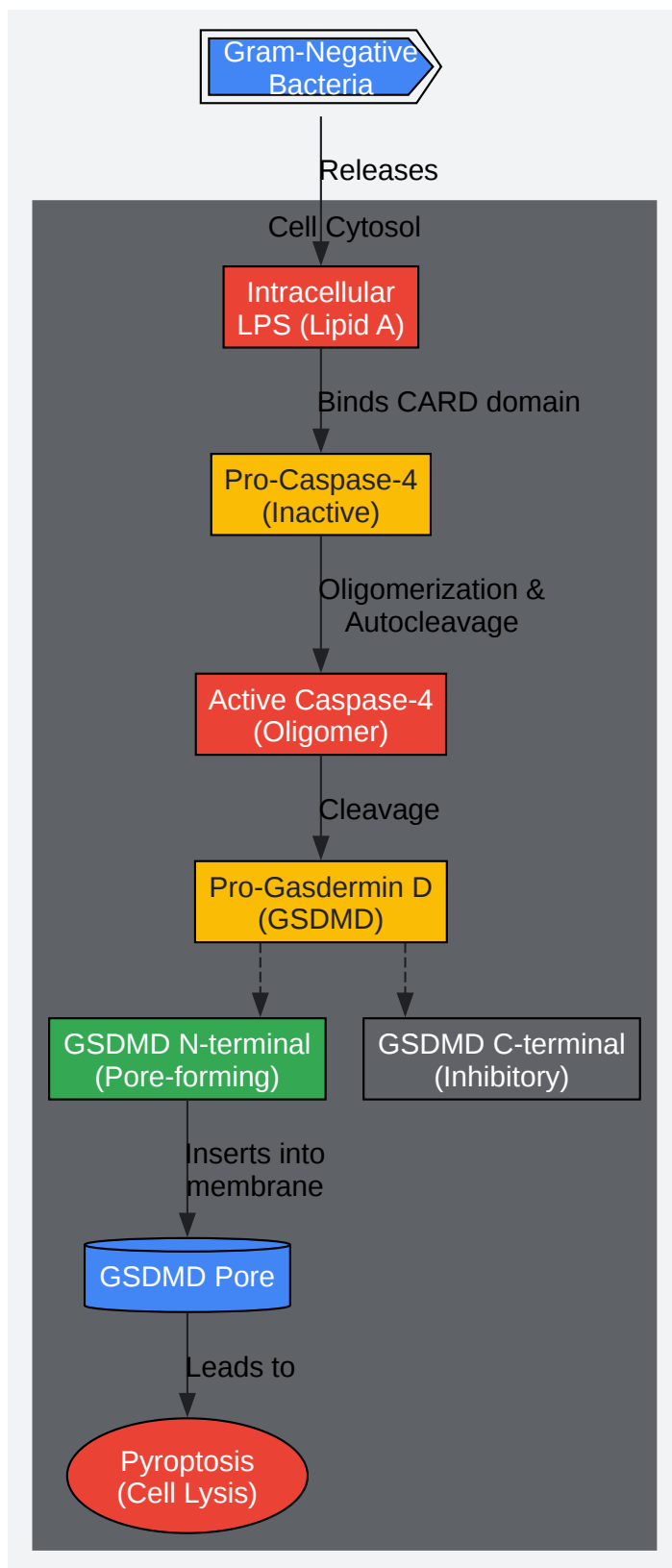
Data Presentation

The following table summarizes the characteristics of common peptide substrates and inhibitors used for studying various caspases, providing a reference for selecting appropriate reagents.

Compound	Sequence	Type	Target Caspase(s)	Ki / IC50	Reporter/Notes
Ac-LEVD-AFC	Ac-Leu-Glu-Val-Asp	Fluorogenic Substrate	Caspase-4, -5	N/A	Ex/Em: 400/505 nm[4][9]
Ac-LEVD-pNA	Ac-Leu-Glu-Val-Asp	Colorimetric Substrate	Caspase-4, -5	N/A	Absorbance: 405 nm[11][12]
Ac-YVAD-CHO	Ac-Tyr-Val-Ala-Asp	Reversible Inhibitor	Caspase-1, -4	Ki = 0.76 nM (Caspase-1)	CHO aldehyde inhibitor.
Ac-DEVD-CHO	Ac-Asp-Glu-Val-Asp	Reversible Inhibitor	Caspase-3, -7	Ki = 0.23 nM (Caspase-3)	CHO aldehyde inhibitor.[7]
Z-VAD-FMK	Z-Val-Ala-Asp	Irreversible Inhibitor	Pan-Caspase	Broad Spectrum	Fluoromethyl ketone (FMK) forms a covalent bond.
Ac-WEHD-pNA	Ac-Trp-Glu-His-Asp	Colorimetric Substrate	Caspase-1, -4, -5	N/A	Often used for Caspase-1.

Visualizations

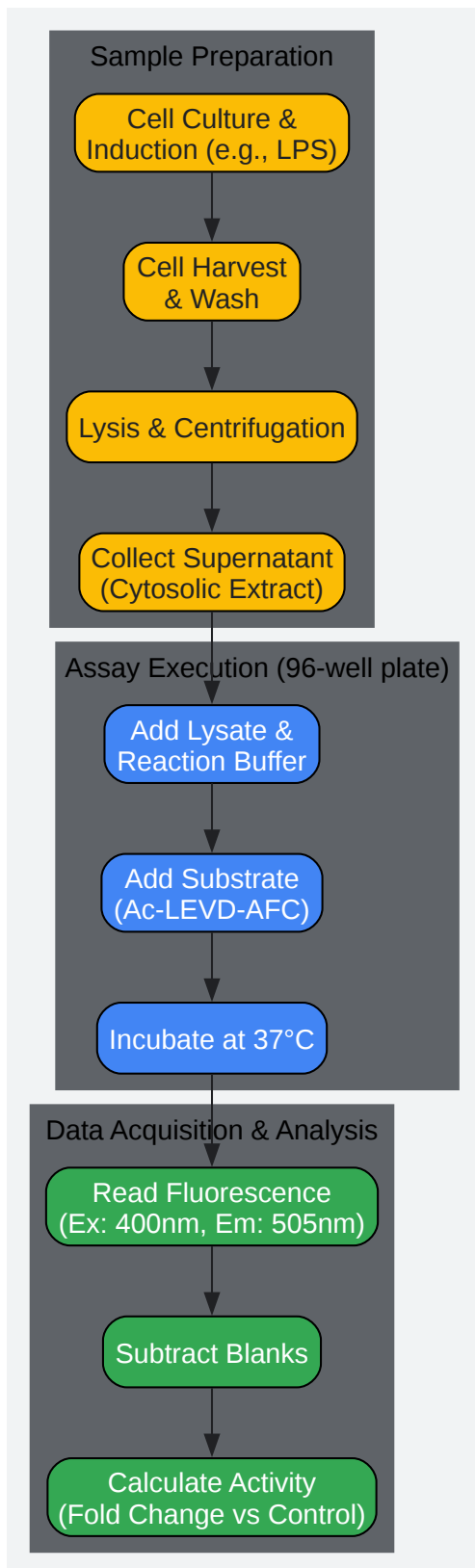
Caspase-4 Non-Canonical Inflammasome Pathway



[Click to download full resolution via product page](#)

Caption: Non-canonical inflammasome activation via intracellular LPS and Caspase-4.

Experimental Workflow for Caspase-4 Activity Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a fluorometric caspase-4 activity assay using cell lysates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. cephamls.com [cephamls.com]
- 5. Caspase 4 Assay Kit (Fluorometric) (ab65658) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Caspase-4 Substrate (Ac-LEVD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 11. antibioinc.com [antbioinc.com]
- 12. tribioscience.com [tribioscience.com]
- To cite this document: BenchChem. [Application Notes: Utilizing Ac-AAVALLPAVLLALLAP-LEVD-CHO in Caspase-4 Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380081#using-ac-aavallpavllallap-levd-cho-in-a-caspase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com